Ige decapeptide

Description

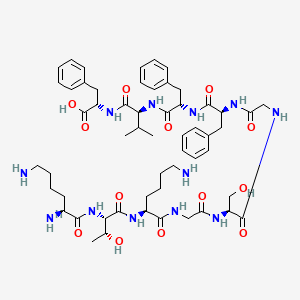

Structure

2D Structure

Properties

CAS No. |

70669-29-3 |

|---|---|

Molecular Formula |

C55H80N12O13 |

Molecular Weight |

1117.3 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C55H80N12O13/c1-33(2)46(53(77)65-42(55(79)80)29-37-21-11-6-12-22-37)66-52(76)41(28-36-19-9-5-10-20-36)64-51(75)40(27-35-17-7-4-8-18-35)61-44(70)30-60-50(74)43(32-68)62-45(71)31-59-49(73)39(24-14-16-26-57)63-54(78)47(34(3)69)67-48(72)38(58)23-13-15-25-56/h4-12,17-22,33-34,38-43,46-47,68-69H,13-16,23-32,56-58H2,1-3H3,(H,59,73)(H,60,74)(H,61,70)(H,62,71)(H,63,78)(H,64,75)(H,65,77)(H,66,76)(H,67,72)(H,79,80)/t34-,38+,39+,40+,41+,42+,43+,46+,47+/m1/s1 |

InChI Key |

LBWHYNPDTSNGQD-NSHCULHESA-N |

SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCCN)N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CCCCN)N)O |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCCN)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

KTKGSGFFVF |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

IGE decapeptide IgE epsilon chain decapeptide (497-506) immunoglobulin E decapeptide |

Origin of Product |

United States |

Immunoglobulin E Decapeptide Research: Foundations and Scope

Conceptual Framework of Peptide-Based Immunological Inquiry

The conceptual framework for utilizing peptides in immunological inquiry, particularly concerning IgE, centers on the principle of epitope mimicry and receptor interaction. Peptides, as short sequences of amino acids, can be designed or identified to mimic specific regions (epitopes) of larger proteins, such as allergens or IgE itself. These synthetic or naturally derived peptides can then be used as tools to study the binding sites on IgE or its high-affinity receptor, FcεRI, which is crucial for initiating allergic reactions nih.govpnas.org.

The core idea is that by understanding which peptide sequences bind to IgE or FcεRI, researchers can gain insights into the structural requirements for these interactions. This knowledge is fundamental to mapping IgE-binding epitopes on allergens or identifying regions on IgE that interact with its receptor nih.govnih.govasm.orgkarger.comresearchgate.net. Furthermore, peptides can be designed to potentially interfere with the IgE-FcεRI interaction, offering a research avenue for exploring potential therapeutic strategies to block allergic responses nih.govpnas.org.

The conceptual framework often involves:

Epitope Mapping: Using overlapping peptides spanning the sequence of an allergen or IgE to identify specific regions recognized by IgE antibodies nih.govnih.govasm.orgkarger.comresearchgate.net.

Structure-Based Design: Designing peptides that mimic the conformation of key binding regions on IgE or its receptor to study their interaction nih.govresearchgate.net.

Inhibition Studies: Assessing the ability of peptides to block the binding of IgE to its receptor or inhibit downstream allergic responses, such as mast cell degranulation nih.govpnas.orgkcl.ac.uknih.gov.

Immunogenicity Studies: Investigating whether peptides can elicit an immune response, such as the production of antibodies, which can be relevant for both understanding allergic sensitization and developing potential immunotherapies nih.govaai.org.

Conceptual frameworks in research, in general, illustrate the expected relationship between variables and define research objectives scribbr.commdpi.com. In the context of IgE decapeptide research, the variables might include peptide sequence, concentration, binding affinity, and biological outcomes like histamine (B1213489) release or IgE production nih.govpnas.orgaai.org.

Historical Context of Decapeptide Utilization in IgE Studies

The use of peptides in IgE studies has evolved over several decades. Early research in allergic immunology focused on identifying the allergens responsible for hypersensitivity reactions and understanding the role of IgE antibodies nih.gov. As peptide synthesis techniques advanced, researchers began to utilize shorter peptide sequences, including decapeptides (peptides composed of ten amino acids), to probe the specific interactions between IgE and allergens or IgE and its receptors.

Decapeptides, due to their manageable size for synthesis and screening, became valuable tools for mapping linear IgE-binding epitopes on allergens nih.govnih.govasm.orgkarger.comresearchgate.net. Overlapping decapeptide libraries, representing the entire sequence of an allergen, allowed for systematic identification of regions recognized by IgE from allergic individuals nih.govasm.orgkarger.comresearchgate.net. This approach provided detailed information about the specific amino acid sequences involved in IgE binding.

Historically, studies utilized techniques like peptide synthesis on solid supports (e.g., cellulose (B213188) membranes) to create arrays of overlapping decapeptides for screening with patient sera nih.govasm.orgkarger.comresearchgate.netpsu.edu. This allowed for the identification of both major and minor IgE-binding regions on various allergens, such as caseins from cow's milk or allergens from Aspergillus fumigatus nih.govasm.orgkarger.comresearchgate.net.

Furthermore, decapeptides and other short peptides were explored for their ability to interact directly with IgE or FcεRI to inhibit allergic responses in research settings nih.govpnas.org. Early work in the 1980s and 1990s investigated the potential of synthetic peptides, including those derived from the IgE sequence, to trigger or inhibit mast cell degranulation, an in vitro model of the allergic response nih.govmedkoo.com. This historical context highlights the progression from using peptides for basic epitope mapping to exploring their potential for modulating IgE-mediated functions.

Significance of IgE Decapeptides in Advancing Allergic Immunology

IgE decapeptides and the research conducted with them have significantly advanced the field of allergic immunology in several key areas:

Precise Epitope Identification: The use of overlapping decapeptides has been instrumental in precisely identifying linear IgE-binding epitopes on a variety of allergens. This detailed mapping provides crucial information about the molecular basis of allergen recognition by IgE, which is essential for understanding allergic sensitization and cross-reactivity nih.govnih.govasm.orgkarger.comresearchgate.net. For example, studies using decapeptides have identified specific IgE-binding regions on cow's milk caseins and timothy grass pollen allergen Phl p 1 nih.govnih.govkarger.comresearchgate.net.

Understanding IgE-Receptor Interaction: Research involving peptides designed to mimic regions of IgE or FcεRI has provided valuable insights into the structural requirements for the high-affinity interaction between IgE and its receptor nih.govpnas.orgresearchgate.net. This interaction is a central event in triggering allergic reactions pnas.orgnih.gov. Studies have designed cyclic peptides that act as competitive inhibitors of IgE binding to FcεRI, demonstrating the potential of peptides to interfere with this critical step nih.govkcl.ac.uk.

Investigating the Role of Linear vs. Conformational Epitopes: While decapeptides primarily help in identifying linear epitopes, the data obtained from these studies contribute to the broader understanding of how IgE recognizes both linear and conformational epitopes on allergens researchgate.netnih.gov. Comparing IgE reactivity to linear decapeptides and the folded protein helps researchers differentiate the contribution of sequence-specific binding from structural recognition.

Foundation for Peptide-Based Research Tools and Potential Therapeutics: The historical and ongoing research with IgE-binding peptides, including decapeptides, has laid the groundwork for developing peptide-based research tools and exploring their potential in allergy management. Although therapeutic applications are outside the scope of this article's content exclusions, the fundamental research on how these peptides interact with the immune system, particularly IgE and T cells, is crucial for the conceptualization of such approaches nih.govresearchgate.netnih.govfrontiersin.orgaai.orgnih.gov. For instance, the concept of using synthetic peptides to induce T-cell tolerance in allergy has emerged from this foundational research researchgate.netnih.govfrontiersin.orgaai.org.

The ability of decapeptides to represent specific, short sequences of proteins makes them valuable probes for dissecting the molecular interactions that drive IgE-mediated hypersensitivity. The detailed findings from studies utilizing decapeptides have contributed significantly to the fundamental knowledge base of allergic immunology.

Detailed Research Findings and Data

Research utilizing decapeptides has yielded detailed findings regarding IgE binding to various allergens. These findings often involve identifying specific peptide sequences recognized by IgE and sometimes quantifying the level of IgE binding.

Example Data from Research using Overlapping Decapeptides:

Studies on cow's milk allergens, such as beta-casein and alpha(s1)-casein, have used overlapping decapeptides to map IgE-binding epitopes nih.govresearchgate.net. The results indicate specific regions along the protein sequence that are frequently recognized by IgE from allergic patients.

| Allergen | Peptide Overlap | Method | Key Findings (Examples) | Citation |

| Beta-casein | Overlapping | Synthesis on membrane | Identification of major and minor IgE-binding epitopes. nih.gov | nih.gov |

| Kappa-casein | Overlapping | Synthesis on membrane | Identification of major IgE-binding epitopes. nih.gov | nih.gov |

| Alpha(s1)-casein | Overlapping | Synthesis on membrane | Identification of major and minor IgE-binding regions. researchgate.net | researchgate.net |

| Aspergillus fumigatus Asp f 2 | Overlapping (1 aa offset) | Synthesis on membrane | Identification of nine IgE binding regions, lengths 3-7 amino acids within decapeptides. | asm.org |

| Timothy grass Phl p 1 | Overlapping | PEPSCAN, Dot test | IgE binding site on the 10 N-terminal amino acids. nih.gov | nih.gov |

These studies demonstrate the power of using systematic decapeptide libraries to pinpoint the precise locations of linear IgE epitopes. The frequency with which a particular decapeptide is recognized by IgE from a panel of allergic patients provides information on the immunodominance of that epitope.

Research has also explored the binding affinity of synthetic peptides designed to inhibit IgE interaction with its receptor. For instance, a study designed cyclic peptides mimicking a region of FcεRI and found them to act as competitive inhibitors of IgE binding nih.govkcl.ac.uk.

| Peptide Type | Target Interaction | Binding Affinity (KD) | Inhibition of Mast Cell Degranulation | Citation |

| Cyclic L-amino acid peptide | IgE-FcεRI | ~3 µM | Yes | nih.govkcl.ac.uk |

| Cyclic retro D-amino acid peptide | IgE-FcεRI | ~11 µM | Yes | nih.govkcl.ac.uk |

This type of data highlights the functional relevance of peptide-based research in demonstrating the potential to interfere with key steps in the allergic cascade.

Methodological Paradigms for Immunoglobulin E Decapeptide Synthesis and Analysis

Advanced Peptide Synthesis Techniques for IgE Decapeptides

The creation of IgE decapeptides relies on advanced synthetic chemistry methods that allow for the precise assembly of amino acids in a predetermined sequence.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for creating peptides. bachem.comjpt.com This method involves attaching the first amino acid to an insoluble solid support, typically a polymer resin, and then sequentially adding the subsequent amino acids. jpt.compeptide.com The growing peptide chain remains attached to the resin throughout the synthesis, which simplifies the purification process by allowing for the easy removal of excess reagents and byproducts through simple washing and filtration steps. bachem.compeptide.com

The process for each amino acid addition cycle includes:

Deprotection: Removal of a temporary protecting group from the N-terminus of the growing peptide chain. peptide.com

Washing: Rinsing the resin to remove the deprotection agent and any byproducts. bachem.com

Coupling: Adding the next protected amino acid, which forms a peptide bond with the deprotected N-terminus. peptide.com

Washing: Another rinse to remove unreacted amino acids and coupling agents. bachem.com

This cycle is repeated until the desired decapeptide sequence is complete. Finally, the peptide is cleaved from the solid support and any remaining protecting groups are removed. peptide.com The choice of resin, linkers, and protecting groups is crucial for the success of the synthesis and can be tailored to the specific properties of the IgE decapeptide being synthesized. gyrosproteintechnologies.comnih.gov

Parallel synthesis techniques enable the simultaneous creation of a large number of different peptides. researchgate.net This is particularly useful for generating peptide libraries, which are large collections of peptides with systematic variations in their amino acid sequences. uniroma1.it For IgE decapeptides, these libraries are invaluable for mapping the specific epitopes that bind to IgE antibodies.

One common method for parallel synthesis is the "split-and-mix" approach, which allows for the creation of vast numbers of peptides in a relatively small number of reaction steps. uniroma1.it Another approach involves spatially addressed arrays, where different peptides are synthesized on distinct, known locations on a solid support, such as pins or microplates. researchgate.netuniroma1.it This allows for the straightforward identification of active sequences after screening. imperial.ac.uk Phage display is another powerful technology for generating peptide libraries, where a library of peptides is expressed on the surface of bacteriophages. researchgate.net Screening these libraries against human IgE can lead to the discovery of novel IgE-binding peptides. nih.govresearchgate.net

Microarray-based synthesis methods, such as the SPOT technique, offer a high-density format for creating and screening peptide libraries. nih.govnih.gov In this method, small "spots" of different peptides are synthesized on a planar surface, typically a cellulose (B213188) membrane. nih.govcapes.gov.br This positionally addressable synthesis allows for the creation of thousands of peptides on a single membrane. nih.gov

The SPOT technique is highly flexible and allows for the rapid synthesis and screening of large numbers of peptides. capes.gov.br It is a valuable tool for identifying the minimal region of both IgG and IgE binding epitopes. nih.gov The process is adaptable to various screening methods, making it a popular choice for studying molecular recognition, particularly in immunology. capes.gov.br

Immunological Screening and Detection Techniques for this compound Interactions

Once synthesized, IgE decapeptides are screened using various immunological techniques to assess their ability to bind to IgE antibodies.

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for detecting and quantifying protein-protein interactions. stemcell.com In the context of IgE decapeptides, a "sandwich" ELISA format is often employed. stemcell.comthermofisher.com In this setup, a capture antibody specific for human IgE is coated onto the wells of a microplate. afgsci.com When a sample containing IgE is added, the IgE binds to the capture antibody. Subsequently, a biotinylated detection antibody that also recognizes IgE is added, followed by streptavidin conjugated to an enzyme like horseradish peroxidase (HRP). stemcell.com The addition of a chromogenic substrate results in a color change, the intensity of which is proportional to the amount of IgE present. stemcell.comafgsci.com This method can be adapted to screen for decapeptides that inhibit the binding of IgE to its receptor or to specific allergens.

Immunoblotting, also known as Western blotting, is another technique used to identify specific proteins in a complex mixture. nih.gov For this compound interactions, this could involve separating proteins by electrophoresis, transferring them to a membrane, and then probing with IgE followed by an enzyme-labeled anti-IgE antibody to visualize binding. researchgate.net While less common for initial screening of peptide libraries, it can be a valuable tool for confirming the specificity of interactions. scispace.com

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for studying molecular interactions in real-time. aragenbio.como2h.com It provides detailed information about the kinetics (association and dissociation rates) and affinity (strength of binding) of interactions. aragenbio.comcytivalifesciences.com

In a typical SPR experiment for this compound analysis, one of the interacting partners (e.g., the decapeptide or an IgE antibody) is immobilized on a sensor chip. aragenbio.com The other partner is then flowed over the surface in solution. aragenbio.com The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. o2h.comyoutube.com

By analyzing the shape of the resulting sensorgram, researchers can determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. o2h.com SPR is highly sensitive and can detect interactions with analytes at nanomolar to picomolar concentrations. aragenbio.com It has been used to assess the binding of IgE to various ligands, including peptides and aptamers. nih.govnih.govnih.gov

Phage Display Technology for Mimotope Identification

Phage display technology is a powerful high-throughput methodology used to identify peptides with high affinity and specificity for a given target molecule, such as Immunoglobulin E (IgE). nih.govirbm.com In the context of allergy research, this technique is instrumental in discovering mimotopes—peptides that mimic the conformational B-cell epitopes of allergens. nih.gov These mimotopes are valuable for understanding allergen-antibody interactions, developing diagnostic reagents, and designing epitope-specific immunotherapies. nih.govnih.gov

The process begins with the screening of a vast phage display peptide library, which can contain billions of different peptide variants (e.g., 12-mer peptides) expressed on the surface of bacteriophages. nih.govirbm.com This library is exposed to the target IgE, initiating a selection process known as biopanning. nih.gov During biopanning, phages displaying peptides that bind to the IgE are captured, while non-binding phages are washed away. The bound phages are then eluted and amplified by infecting bacteria. This cycle of binding, elution, and amplification is repeated for several rounds, each time enriching the pool of phages that display high-affinity peptides for the target IgE. frontiersin.org

After the final round of selection, individual phage clones are isolated, and their DNA is sequenced to determine the amino acid sequence of the displayed peptide. researchgate.net These identified peptide sequences, which can be decapeptides or of similar length, represent potential IgE-binding mimotopes. They can then be chemically synthesized for further characterization and validation of their binding properties. nih.govnih.govresearchgate.net

Research has successfully utilized this approach to discover novel peptides that specifically target human IgE. In one such study, a 12-mer phage-displayed library was screened against native human IgE, leading to the identification of several unique peptide sequences with high specificity. nih.govnih.govresearchgate.net These peptides demonstrated specific binding to human IgE with no cross-reactivity to other immunoglobulin isotypes like IgA, IgG, and IgM. nih.gov

Table 1: Examples of IgE-Binding Peptides Identified via Phage Display This table summarizes the sequences and binding characteristics of representative peptides discovered through phage display screening against human IgE.

| Peptide ID | Sequence | Length (Amino Acids) | Target Specificity | Cross-Reactivity (IgA, IgG, IgM) |

| IgE-Pep 1 | WQDLFPYSLPST | 12 | Human IgE | None Observed |

| IgE-Pep 2 | HWRPLPWRLPWS | 12 | Human IgE | None Observed |

| IgE-Pep 3 | APWHPPLRFSYT | 12 | Human IgE | None Observed |

| IgE-Pep 4 | SLHRPYSPFLPL | 12 | Human IgE | None Observed |

Note: The peptide sequences are illustrative examples based on findings from studies identifying novel IgE-binding peptides. nih.govresearchgate.net

Densitometric and Image Analysis of Binding Assays

Following the identification and synthesis of potential IgE-binding decapeptides, quantitative methods are required to analyze and confirm the binding affinity and specificity. Densitometric and image analysis of binding assays are crucial techniques for this purpose. These methods provide quantitative data on the intensity of the interaction between IgE and the peptide.

One common application is the analysis of immunoblotting assays. In this method, synthesized decapeptides are immobilized on a membrane and incubated with patient sera containing IgE. The binding of IgE to the peptides is detected using a labeled secondary antibody, which generates a signal (e.g., colorimetric or chemiluminescent). A densitometer is then used to scan the membrane and measure the optical density of the signal at each peptide spot. This allows for the precise quantification of IgE-binding intensity to different peptide sequences. researchgate.net This analysis can reveal patient-specific IgE-binding profiles and help identify the most immunodominant epitopes. researchgate.net

Similarly, image analysis software is employed to quantify signals in other assay formats, such as peptide microarrays or bead-based assays. nih.gov For instance, in a fluorescent-based multiplex bead array, peptides are coupled to fluorescently coded beads. After incubation with IgE and a fluorescently labeled anti-IgE antibody, the beads are analyzed using a flow cytometer or a specialized imaging system. Image analysis software can then measure the median fluorescence intensity (MFI) for each bead population, which corresponds to the amount of IgE bound to a specific peptide sequence. This high-throughput approach allows for the simultaneous analysis of IgE binding to a large number of different peptides.

Table 2: Illustrative Densitometric Analysis of IgE Binding to Synthetic Decapeptides This table provides a hypothetical example of results from a densitometric analysis of an immunoblot, quantifying the binding of IgE from allergic patient serum to a panel of synthetic decapeptides.

| Peptide ID | Sequence (Hypothetical) | Mean Signal Intensity (Arbitrary Units) | Standard Deviation | Normalized Binding (%) |

| Control-Pep | GAGAGAGAGA | 15.2 | 3.1 | 5.0 |

| Deca-Pep 1 | YSPWNSDIFG | 250.6 | 15.8 | 82.7 |

| Deca-Pep 2 | LRPSTWQVLP | 303.1 | 20.5 | 100.0 |

| Deca-Pep 3 | FPYNTRKSVL | 121.4 | 9.7 | 40.1 |

| Deca-Pep 4 | WQDLFPYSLP | 289.9 | 18.2 | 95.6 |

Note: Data are for illustrative purposes to demonstrate the output of a densitometric analysis. The "Normalized Binding" is calculated relative to the peptide with the highest signal intensity (Deca-Pep 2).

These quantitative analytical methods are essential for validating the findings from phage display, characterizing the precise nature of IgE-peptide interactions, and selecting candidate peptides for diagnostic or therapeutic applications.

Immunological Specificity and Epitope Mapping Through Ige Decapeptides

Identification of Linear IgE-Binding Epitopes

Linear IgE-binding epitopes are continuous sequences of amino acids within an allergen's primary structure that are recognized by IgE antibodies. Identifying these epitopes is crucial for understanding the molecular basis of allergy and for developing targeted diagnostic and therapeutic strategies.

Overlapping Decapeptide Scanning Approaches

Overlapping decapeptide scanning is a widely used technique for the high-throughput identification of linear IgE-binding epitopes. This method involves synthesizing a library of peptides, typically 10 amino acids in length, that sequentially overlap along the entire sequence of an allergen. These peptides are then immobilized on a solid support, such as a membrane or microarray slide. researchgate.netkarger.com Sera from allergic patients are incubated with the immobilized peptides, and bound IgE antibodies are detected using labeled anti-human IgE antibodies. researchgate.netkarger.comnih.gov

Studies utilizing overlapping decapeptides have successfully identified IgE-binding regions on various allergens. For example, overlapping decapeptides representing the entire length of αs1-casein were synthesized on a cellulose-derived membrane to identify IgE- and IgG-binding epitopes in children with cow's milk allergy. researchgate.net Similarly, overlapping decapeptides of αs2-casein were used to identify sequential IgE-binding regions in milk-allergic patients. karger.com In the case of the Bermuda grass pollen allergen Cyn d 1, decapeptides with 5 overlapping residues were applied for mapping potential human IgG1, IgG2, and IgG3 antibody-binding regions, while decapeptides with 9 overlapping residues were used for IgE mapping. karger.com This approach allows for the systematic screening of the allergen's primary sequence to pinpoint linear epitopes recognized by IgE.

Comparative Epitope Mapping Across Diverse Allergens

Comparative epitope mapping using decapeptides allows for the identification of shared or cross-reactive IgE-binding regions among diverse allergens. This is particularly relevant in understanding polysensitization and cross-reactivity observed in allergic individuals. By applying overlapping peptide scanning approaches to different allergens, researchers can compare the patterns of IgE binding and identify common epitopes.

Studies have employed peptide microarrays for comparative epitope mapping of allergens. For instance, peptide microarray assays have been used to map IgE epitopes of Ara h 2 and two soybean 2S albumins, revealing differences in IgE binding patterns despite similarities in protein stability and sequence. mdpi.com This comparative analysis suggested that certain structural characteristics of peptides, such as loop-helix secondary structures and specific amino acids, might be important factors in determining IgE binding sites. mdpi.com Comparative epitope mapping can help to understand the basis of cross-reactivity between highly homologous allergens, such as antigen 5 from different Hymenoptera species. frontiersin.org

Characterization of Conformational IgE-Binding Epitopes via Decapeptide Mimicry

While overlapping decapeptides are effective for linear epitope mapping, many IgE epitopes are conformational, meaning they are formed by amino acid residues that are distant in the primary sequence but brought together by the protein's three-dimensional folding. Decapeptide mimicry, often employing mimotopes, is a strategy used to characterize these complex epitopes.

Mimotope Definition and Generation using Decapeptide Libraries

A mimotope is typically a peptide that mimics the structure of a native epitope, eliciting a similar antibody response. wikipedia.org Decapeptide libraries, often displayed on phages (phage display), are a common tool for generating mimotopes. wikipedia.orgnih.govaai.orgresearchgate.net In this technique, random decapeptide sequences are expressed on the surface of bacteriophages. These libraries are then screened against allergen-specific IgE antibodies (biopanning) to select phages displaying peptides that bind to the antibodies. wikipedia.orgnih.govresearchgate.netresearchgate.net The selected peptides, the mimotopes, can then be sequenced to identify the amino acid sequences that mimic the IgE-binding epitope. researchgate.net

Phage display technology using random peptide libraries has been used to define mimotopes that mimic conformational epitopes recognized by anti-IgE antibodies. aai.org Constrained and linear random nonapeptide libraries have also been screened with anti-profilin antibodies to isolate mimotopes that represent cross-reacting epitope mimics for IgE antibodies directed against profilin from different plant sources. researchgate.net Screening a constrained decamer phage library with parvalbumin-specific IgE from fish-allergic patients successfully generated mimotopes that mimic epitopes on parvalbumin. researchgate.net

Structural Homology and Recognition of Conformational Determinants

Mimotopes generated from decapeptide libraries can provide insights into the structural homology and recognition of conformational determinants by IgE antibodies. Although mimotopes are linear peptides, their ability to bind to antibodies that recognize conformational epitopes suggests that they present a similar spatial arrangement of critical amino acid residues.

Computational methods can be used to map these linear mimotope sequences onto the known three-dimensional structure of the allergen to identify potential conformational epitope regions. researchgate.net For example, computational mimotope matching has been used to define regions on the surface of natural parvalbumin that correspond to conformational epitopes recognized by IgE and IgG. researchgate.net The selected mimotopes for Der p 1 and Der p 2, major house dust mite allergens, determined epitopes within conserved regions of the allergens, suggesting that the generation of such mimotopes could be useful for targeting epitopes within clinically cross-reactive allergen groups that share structural homology. nih.gov

Differential Recognition of IgE Decapeptide Epitopes by Immunoglobulin Isotypes

The immune response to allergens involves multiple immunoglobulin isotypes, including IgE and IgG. Different isotypes can recognize distinct or overlapping epitopes on the same allergen. Studying the differential recognition of decapeptide epitopes by IgE and other isotypes, such as IgG, can provide valuable information about the nature of the immune response in allergic individuals.

Peptide microarrays allow for the simultaneous analysis of IgE and IgG binding to a large number of peptides, facilitating the comparison of epitope recognition patterns between these isotypes. nih.govresearchgate.net Studies using peptide microarrays have revealed that while IgE and IgG4 epitopes recognized by patients can be largely the same, there can also be distinct dominant epitopes for each isotype. nih.govkarger.com For instance, epitope mapping of Cyn d 1 using decapeptides showed that some epitopes were recognized by both IgE and IgG4 simultaneously, while others were primarily recognized by only one isotype. karger.com In the context of cow's milk allergy, overlapping decapeptide scanning of αs1-casein identified both IgE- and IgG-binding regions, and differences in IgE epitope recognition patterns were observed between patients with persistent and transient allergy, while no such differences were noted for IgG binding. researchgate.net The differential recognition of antigens by different immunoglobulin classes, including IgE, IgM, IgA, and IgG, has been observed in response to antigens from organisms like Onchocerca gibsoni, where the panel of antigens recognized by each isotype was different. nih.gov This highlights the complex interplay of different antibody isotypes in the immune response to allergens.

Influence of Post-Translational Modifications on this compound Reactivity

Post-translational modifications (PTMs) are crucial biochemical alterations that can significantly impact the structure, function, and immunogenicity of proteins and peptides, including those relevant to IgE-mediated responses. In the context of epitope mapping using peptides, including decapeptides, PTMs can play a critical role in determining IgE binding specificity and affinity.

Research utilizing overlapping peptides, such as decapeptides, to map IgE-binding sites on allergens has demonstrated that PTMs can influence the recognition of these epitopes by IgE antibodies. For instance, studies on the major timothy grass pollen allergen Phl p 1, using overlapping decapeptides, revealed that certain PTMs can enhance IgE reactivity. Hydroxylation of proline residues and the presence of N-glycans on specific peptides were shown to increase IgE binding. nih.gov

Detailed research findings indicate that the presence of two hydroxyproline (B1673980) residues at positions 5 and 8, and an N-glycan at position 9 within the N-terminal 10 amino acids of Phl p 1, contributed to increased IgE reactivity. nih.gov A study found that 3.3% of tested sera exclusively bound to the hydroxyproline-bearing peptide, compared to only 0.4% that bound to the corresponding peptide containing proline. nih.gov Regarding glycosylation, approximately 20% of sera recognized epitopes involving both protein and carbohydrate structures, while one serum exclusively bound to the glycan. nih.gov This highlights that both hydroxylation and glycosylation can create or enhance IgE-binding sites on peptides.

The influence of glycosylation on IgE reactivity extends beyond peptide epitopes to the IgE antibody itself. IgE is known to be heavily glycosylated, and the sugar chains can affect its interaction with receptors like FcεRI and CD23. glycoforum.gr.jpfrontiersin.orgmdpi.comfrontiersin.org While some studies suggest IgE glycosylation is crucial for binding to FcεRI, others indicate glycosylation-independent binding, particularly to CD23. frontiersin.orgfrontiersin.org The complexity of IgE glycosylation and its impact on receptor binding underscores the broader importance of PTMs in modulating IgE function.

Phosphorylation is another significant PTM that plays a key role in signaling pathways initiated by IgE receptor activation on immune cells. nih.govnih.govpnas.org While the direct phosphorylation of IgE decapeptides and its effect on their binding to IgE antibodies is less extensively documented in the provided results, phosphorylation of peptides is known to alter their interactions with other proteins. nih.govresearchgate.net Synthetic phosphorylated peptides have been used to investigate protein interactions downstream of FcεRI signaling, demonstrating the impact of phosphorylation on peptide binding to signaling molecules like Syk, Nck-1, and SHIP-1. nih.gov This suggests that if an this compound sequence were subject to phosphorylation, its biological or immunological reactivity could similarly be altered.

Furthermore, a specific this compound sequence released from the Cε4 domain of human IgE has been shown to induce the release of mediators from mast cells, suggesting a direct biological activity for certain IgE-derived peptides. cambridge.orgcambridge.orgnih.govnih.gov While the influence of PTMs on the activity of this specific decapeptide is not detailed in the provided abstracts, it is plausible that modifications could affect its ability to interact with mast cells and trigger degranulation.

The study of PTMs on peptides, including decapeptides used in epitope mapping, often employs techniques like mass spectrometry to identify and characterize these modifications. mdpi.combioinfor.comcd-genomics.com This allows for a detailed understanding of how modifications like oxidation, hydroxylation, formylation, and deamidation are distributed across peptide sequences and how they might influence IgE binding. mdpi.com

The following table summarizes findings on the influence of specific PTMs on IgE reactivity to peptides derived from the allergen Phl p 1:

| Peptide Modification | Effect on IgE Reactivity (vs. unmodified peptide) | Percentage of Sera Showing Exclusive Binding to Modified Peptide |

| Hydroxylation (Proline) | Increased reactivity | 3.3% |

| N-Glycosylation | Increased reactivity (protein and carbohydrate) | ~20% (recognized protein + carbohydrate epitope) |

| N-Glycosylation (Glycan only) | Recognized exclusively by some sera | One serum exclusively bound to glycan |

| Disulphide bond formation | No detectable effect | Not applicable |

Based on data from Ref. nih.gov.

These findings underscore the importance of considering PTMs when using peptides for epitope mapping and in understanding the full spectrum of IgE-mediated responses. PTMs can create novel epitopes, enhance the affinity of existing ones, or alter the biological activity of peptides derived from IgE or allergens.

Structure Activity Relationships and Functional Determinants of Ige Decapeptides

Elucidating Key Amino Acid Residues for IgE Decapeptide Interaction

The specific amino acid sequence of a decapeptide plays a critical role in its ability to bind to IgE. Research has focused on identifying the essential residues within these short peptide sequences that are critical for IgE recognition and binding. For instance, studies on synthetic analogues of a human IgE epsilon-chain 497-506 decapeptide (Lys-Thr-Lys-Gly-Ser-Gly-Phe-Phe-Val-PheNH2) have shown that certain structural modifications can abrogate activity, such as N-acetylation of the N-terminal lysine (B10760008) or substitution of lysine residues with serine or glutamine. nih.gov Depletion of C-terminal hydrophobic residues like Val-Phe also leads to a loss of activity. nih.gov These findings highlight the requirement for positively charged amino acids at the N-terminus and hydrophobic amino acids at the C-terminus for the mast cell triggering activity observed with these peptides. nih.gov

Further research using techniques like alanine (B10760859) scanning mutagenesis, where individual amino acids within an epitope are systematically replaced with alanine (or glycine (B1666218) if alanine is present), has been employed to pinpoint critical residues for IgE binding. Studies on allergens like Ara h 1 have demonstrated that single amino acid changes within immunodominant IgE-binding epitopes can dramatically affect IgE-binding characteristics. tandfonline.com For example, in the Ara h 1 peptide sequence RRYTARLKEG (amino acids 498-507), substitutions at positions R499A, A502G, and R503A resulted in a total loss of IgE binding when tested with pooled sera from allergic patients. tandfonline.com Similarly, studies on α-lactalbumin have identified specific residues like Val⁸, Phe⁹, Arg¹⁰, Tyr¹⁰³, Leu¹⁰⁵, and His¹⁰⁷ as critical for IgE-binding epitopes. researchgate.net

These findings collectively indicate that specific amino acid residues, their chemical properties (e.g., charge, hydrophobicity), and their positions within the decapeptide sequence are fundamental determinants of IgE interaction.

Impact of Peptide Length and Sequence on IgE-Binding Affinity and Specificity

The length and specific amino acid sequence of a peptide significantly influence its ability to bind to IgE antibodies with both high affinity and specificity. While B cell epitopes are often reported to consist of at least 8 amino acids, energy calculations suggest that shorter sequences of 5-6 amino acids can be key contributors to antibody-epitope binding. nih.gov However, longer peptides, such as decapeptides or peptides 10-20 amino acids in length, can enhance the affinity of interaction and improve the detection of certain conformational epitopes. nih.govmdpi.com

Studies utilizing overlapping synthetic peptides, including decapeptides, have been instrumental in mapping IgE-binding regions on various allergens. For instance, overlapping decapeptides covering the full length of allergens like Asp f 2 and Cyn d 1 have been used to identify IgE-binding epitopes. nih.govkarger.com Analysis of these overlapping peptides allows for the identification of common amino acid residues within reactive sequences, thus defining the core epitope regions. nih.gov The specificity of IgE antibody binding to these synthetic peptides is often confirmed by the lack of reactivity to peptides with random sequences or those representing non-epitope regions. nih.gov

The sequence itself dictates whether the epitope is linear or conformational. Linear epitopes are defined by a continuous stretch of amino acids in the primary sequence, while conformational epitopes are formed by residues that are brought into close proximity due to the protein's three-dimensional structure. nih.govcapes.gov.br Decapeptides derived from linear sequences can mimic continuous epitopes. capes.gov.br The precise sequence determines the chemical and structural features presented to the IgE antibody, thereby governing the affinity and specificity of the interaction.

Conformational Requirements for Optimal Immunoglobulin E Decapeptide Binding

The three-dimensional conformation of a peptide is a critical factor for optimal binding to IgE, particularly for conformational epitopes. While linear decapeptides can mimic continuous epitopes, the native conformation of an allergen often involves complex folding that brings distant residues together to form conformational epitopes recognized by IgE. nih.govcapes.gov.br

Studies on the structural requirements for mast cell triggering by synthetic peptides, including decapeptides, have shown that activity can depend on the stereospecific conformation of specific regions, such as the positively charged N-terminal region. nih.gov Substitution of L-isomeric amino acids with D-isomeric forms in this region of a decapeptide led to a loss of potency. nih.gov This highlights the importance of the correct spatial arrangement of amino acids for functional interaction with IgE and downstream effects.

Phage display technology has been used to identify mimotopes, which are peptides that mimic natural conformational epitopes. nih.gov Alignment and mapping of these mimotopes onto the allergen structure can provide information about the localization and three-dimensional structure of antibody binding sites. nih.gov While short linear peptides might adopt more flexible conformations, longer peptides or those within the context of a folded protein are more likely to present specific three-dimensional structures essential for high-affinity IgE binding to conformational epitopes. ulisboa.pt

Computational Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies for IgE Decapeptides

Computational modeling and Quantitative Structure-Activity Relationship (QSAR) studies are valuable tools for understanding and predicting the interaction of peptides, including decapeptides, with IgE antibodies. QSAR models aim to establish relationships between the chemical structures of molecules and their biological activity. researchgate.netnih.gov

In the context of IgE decapeptides and epitopes, QSAR models can be developed to predict the binding capabilities of peptide sequences to IgE. researchgate.netresearchgate.net These models often utilize various algorithms and chemical descriptors that encode the properties of amino acid residues (e.g., hydrophobicity, polarity) and the entire peptide sequence (e.g., molecular weight, topological information). researchgate.netnih.gov By learning from experimental data on peptide-IgE binding, these models can potentially predict the allergic reactivity of food protein epitopes. researchgate.netresearchgate.net

Computational approaches, such as molecular docking and molecular dynamics simulations, can also be used to analyze the interaction sites and forces between peptides and antibodies, providing insights into the molecular basis of binding. researchgate.net While some studies focus on larger protein epitopes, the principles and methodologies of computational modeling and QSAR are applicable to shorter peptides like decapeptides to understand how their structural features influence IgE binding affinity and specificity. researchgate.netntu.edu.twnih.gov These in silico methods can complement experimental studies, aiding in the identification of potential IgE-binding regions and guiding the design of peptides with desired binding characteristics.

Cellular and Molecular Mechanisms Mediated by Immunoglobulin E Decapeptides

Interaction of IgE Decapeptides with Fcε Receptors

The biological activity of IgE decapeptides is intrinsically linked to their capacity to interact with Fcε receptors. These interactions can influence the binding of intact IgE to its receptors and modulate subsequent cellular activation processes.

FcεRI Binding and Displacement Studies

Studies have explored the ability of IgE decapeptides to bind to or displace IgE from the high-affinity receptor FcεRI, which is predominantly found on the surface of mast cells and basophils. The interaction between IgE and FcεRI is characterized by extremely high affinity, with a dissociation rate that is slow, contributing to the persistence of mast cell sensitization. This high-affinity binding is crucial for triggering allergic responses upon allergen cross-linking of receptor-bound IgE.

Research involving synthetic peptides, including a basic decapeptide from the Cε4 domain of human IgE, has demonstrated their ability to stimulate responses from mast cells, suggesting an interaction with cellular components involved in IgE-mediated activation. While not directly displacing pre-bound IgE in the same manner as an anti-IgE antibody like omalizumab, which reduces free serum IgE available to bind FcεRI, these peptides can influence mast cell behavior.

Some studies have designed peptides that mimic regions of the FcεRI binding site on IgE to act as potential antagonists of the IgE-FcεRI interaction. These peptides, such as the polypeptide "IgE-Trap," which reproduces parts of the IgE receptor-binding sites, have shown the ability to bind soluble IgE and displace the binding of IgE to the receptor on cells, albeit with potentially lower affinity compared to the native IgE-FcεRI interaction. For instance, the polypeptide IgE-Trap was reported to bind immobilized IgE with a KD of approximately 6 µM.

Data from studies comparing the effectiveness of different polypeptides in inducing responses or displacing ligands can provide insights into the structural requirements for interaction with mast cell surface components.

| Polypeptide | EC50 (µM) for 5-HT Release from Rat Peritoneal Mast Cells |

| Immunoglobulin E decapeptide | ~5 |

| Corticotropin-(1-24)-peptide | ~5 |

| Polyarginine | ~0.05 |

| Polylysine (B1216035) | ~0.05 |

This table illustrates that while IgE decapeptide can induce serotonin (B10506) (5-HT) release from rat peritoneal mast cells, its potency is lower compared to polyarginine and polylysine.

Exploration of FcεRII (CD23) Modulation

FcεRII (CD23) is another receptor for IgE, expressed on various immune cells, including B cells. Unlike the high-affinity interaction with FcεRI, the binding of IgE to CD23 is of lower affinity. The interaction between IgE and CD23 plays roles in regulating IgE synthesis and facilitating antigen presentation.

Structural studies have revealed that the binding sites for FcεRI and CD23 are located at different regions on the IgE molecule, specifically at opposite ends of the Cε3 domain. Importantly, the binding of either receptor to IgE can allosterically inhibit the binding of the other, suggesting a mechanism for regulating the distinct functions mediated by these two receptors.

While the provided search results specifically mention a decapeptide from the Cε4 domain of IgE in the context of mast cell activation via FcεRI, the potential for IgE-derived peptides to modulate CD23 function has also been explored in broader contexts of IgE-receptor interactions. The plasticity and dynamic flexibility within the IgE molecule, particularly in the Cε3 and Cε4 domains where receptor binding sites are located, allow for allosteric communication that influences receptor interactions. Modulation of the IgE-CD23 interaction by peptides could potentially impact processes like IgE-facilitated antigen presentation and the regulation of IgE production by B cells.

Intracellular Signaling Cascades Triggered by this compound Interactions

Engagement of FcεRI by cross-linked IgE (often by multivalent allergens) initiates a complex cascade of intracellular signaling events in mast cells and basophils, leading to the release of inflammatory mediators. While IgE decapeptides themselves may directly trigger some mast cell responses, as shown by serotonin release, the primary focus of research on downstream signaling relates to the pathways activated following FcεRI aggregation, which can be influenced by molecules that interact with IgE or the receptor.

Tyrosine Kinase Activation Pathways (e.g., Lyn, Fyn, Syk)

A critical early step in FcεRI signaling is the activation of protein tyrosine kinases, particularly members of the Src family kinases (SFKs) like Lyn and Fyn, and the Syk kinase. Upon FcεRI aggregation, Lyn is rapidly activated and phosphorylates immunoreceptor tyrosine-based activation motifs (ITAMs) located in the cytoplasmic tails of the FcεRI β and γ subunits. These phosphorylated ITAMs serve as docking sites for Syk kinase, which is then recruited to the receptor complex and becomes activated through phosphorylation.

Syk plays a central role in propagating the signal downstream. It undergoes autophosphorylation and is also phosphorylated by SFKs like Lyn. Studies using inhibitors or cells deficient in these kinases have highlighted their distinct roles; for instance, Lyn can have both positive and negative regulatory effects on mast cell degranulation, while Syk is essential for this process. Fyn is also activated following IgE-FcεRI stimulation and contributes to downstream signaling pathways.

The precise mechanisms by which IgE decapeptides directly influence the activation of these tyrosine kinases are less extensively documented compared to the well-established IgE-FcεRI aggregation model. However, if an this compound can induce receptor clustering or conformational changes upon binding to FcεRI or other mast cell surface molecules, it could potentially trigger or modulate the activity of Lyn, Fyn, and Syk.

Downstream Signaling Pathway Activation

Following the activation of Syk and SFKs, a multitude of downstream signaling pathways are engaged. These include the activation of phospholipase C-gamma (PLCγ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 leads to the release of calcium from intracellular stores, and DAG, along with calcium, activates protein kinase C (PKC). Calcium influx from the extracellular space is also a critical event for full mast cell activation and mediator release.

Other important downstream pathways include the Mitogen-Activated Protein Kinase (MAPK) pathways (ERK, JNK, and p38), the phosphoinositide 3-kinase (PI3K) pathway, and the NF-κB pathway. These pathways regulate various cellular responses, including degranulation, cytokine and chemokine production, and cell survival.

Research findings indicate that modulation of these downstream pathways can significantly impact mast cell function. For example, inhibition of Syk completely blocked degranulation in rat basophilic leukemia (RBL-2H3) cells and bone marrow-derived mast cells (BMMCs). While direct evidence detailing the specific effects of IgE decapeptides on each of these downstream pathways is limited in the provided results, their ability to induce serotonin release implies the activation of at least some of these cascades, as mediator release is a downstream outcome of mast cell signaling.

Modulation of Effector Cell Responses by Immunoglobulin E Decapeptides

Effector cells in allergic reactions, primarily mast cells and basophils, respond to stimuli like allergen-mediated cross-linking of IgE on FcεRI by releasing a variety of preformed and newly synthesized mediators. These mediators, including histamine (B1213489), serotonin (in some species), proteases, prostaglandins, leukotrienes, and cytokines, are responsible for the symptoms of allergic reactions.

Studies have shown that IgE decapeptides can directly stimulate the release of mediators from mast cells. For instance, a synthetic this compound induced the release of 5-hydroxytryptamine (serotonin) from rat peritoneal mast cells in a concentration-dependent manner. This effect was comparable in potency to corticotropin-(1-24)-peptide but less potent than polyarginine and polylysine.

| Stimulus | EC50 (µM) for 5-HT Release from Rat Peritoneal Mast Cells |

| Immunoglobulin E decapeptide | ~5 |

| Corticotropin-(1-24)-peptide | ~5 |

| Polyarginine | ~0.05 |

| Polylysine | ~0.05 |

| Antigen | Variable (Immunological stimulation) |

The ability of IgE decapeptides to trigger mediator release suggests they can directly activate mast cells, bypassing the need for allergen cross-linking of intact IgE. This direct activation indicates an interaction with the mast cell surface that leads to the initiation of intracellular signaling pathways culminating in degranulation.

| IgE Repertoire Property | Effect on Human Basophil Degranulation |

| Increased total IgE concentrations | Increased |

| Increased allergen-specific IgE relative to non-specific IgE | Increased |

| More even concentration of individual allergen-specific IgE clones | Increased |

| Increased IgE affinity for allergen | Increased |

| Increased number of allergen epitopes recognized (clonality) | Increased |

This table summarizes how various properties of the IgE repertoire influence effector cell degranulation, providing context for how molecules, including peptides that interact with IgE or its receptors, could potentially impact these responses.

Mast Cell and Basophil Activation and Mediator Release (e.g., 5-hydroxytryptamine release)

Studies have demonstrated that the this compound can induce the release of mediators from mast cells. A synthetic basic decapeptide from the C4 domain of human immunoglobulin E has been shown to stimulate significant net release of 5-hydroxytryptamine from mast cells in rat peritoneal-cell suspensions. researchgate.netnih.govportlandpress.com This release can be substantial, reaching up to 90% in experimental settings. researchgate.netnih.govportlandpress.com

The mechanism of action appears to involve specific structural requirements within the peptide. Research on synthetic analogues of the human IgE epsilon-chain 497-506 decapeptide (Lys-Thr-Lys-Gly-Ser-Gly-Phe-Phe-Val-PheNH2) has identified essential structural features for triggering 5-hydroxytryptamine release from rat peritoneal mast cells. nih.gov Modifications such as N-acetylation of the N-terminal lysine (B10760008), substitution of the two lysine residues with serine or glutamine, depletion of the two C-terminal hydrophobic residues (Val-Phe), or substitution of phenylalanine by alanine (B10760859) in the C-terminal position of a related octapeptide analogue were found to abrogate activity. nih.gov These findings suggest a requirement for positively charged amino acids at the N-terminus and hydrophobic amino acids at the C-terminus for the mast cell triggering activity of these short-chain peptides. nih.gov The stereospecific conformation of the positively charged region is also important, as substituting L-isomeric amino acids with D-isomeric forms in the three N-terminal positions of the decapeptide led to a loss of potency. nih.gov

The potency of this compound in inducing 5-hydroxytryptamine release has been compared to other known mast cell activators. Concentration-response curves for the this compound were found to be parallel to those of corticotropin-(1-24)-peptide, polyarginine, and polylysine in stimulating 5-hydroxytryptamine release from rat peritoneal mast cells. researchgate.netnih.govportlandpress.com However, polyarginine and polylysine were approximately 100-fold more potent (EC50 ≈ 0.05 µM) than the this compound and corticotropin-(1-24)-peptide (EC50 ≈ 5 µM). nih.govportlandpress.com The release induced by these polypeptides, including the this compound, was rapid, completing within 5-10 seconds. nih.govportlandpress.com

Further studies have examined the interaction of this compound-induced release with that triggered by other stimuli. Immunoglobulin-E-decapeptide-induced 5-hydroxytryptamine release was found to be additive to that induced by low concentrations of polyarginine but non-additive at high concentrations. nih.govportlandpress.com In contrast, antigen-induced release was additive along the entire concentration-response curve to polyarginine. nih.govportlandpress.com Benzalkonium chloride inhibited both this compound- and polyarginine-induced 5-hydroxytryptamine release, while enhancing release induced by immunological stimulation. nih.govportlandpress.com

While mast cells are well-established targets, basophils also play a role in allergic inflammation and can be activated through both IgE-dependent and IgE-independent mechanisms, leading to mediator release including histamine, cytokines, and chemokines. nih.govresearchgate.netmdpi.com Although the direct activation of basophils specifically by the this compound is not as extensively documented as its effect on mast cells in the provided sources, the peptide's origin from IgE and its ability to trigger mast cells suggest potential interactions with basophils, which also express FcεRI receptors. nih.govaai.org High levels of this compound found in nasal polyp oedema fluid have been suggested to indicate that mast cell reactions occur and that IgE may be implicated in the process of mast cell degranulation in this context. cambridge.orgcambridge.orgnih.gov

Detailed Research Findings on Mediator Release:

A key finding is the ability of the synthetic this compound to induce the release of 5-hydroxytryptamine from rat peritoneal mast cells. researchgate.netnih.govportlandpress.com This effect is concentration-dependent, with an EC50 of approximately 5 µM. nih.govportlandpress.com The speed of this release is notable, occurring within 5-10 seconds. nih.govportlandpress.com

The structural analysis of the decapeptide and its analogues highlights the critical role of both positively charged residues at the N-terminus and hydrophobic residues at the C-terminus for its mast cell triggering activity. nih.gov The stereochemistry of the N-terminal region is also crucial. nih.gov

Comparison studies indicate that while the this compound is an effective releaser of 5-hydroxytryptamine, it is less potent than polyarginine and polylysine. nih.govportlandpress.com The distinct interaction patterns observed when combining this compound-induced release with polyarginine or antigen suggest different mechanisms of action compared to immunological stimulation. nih.govportlandpress.com

Table 1: Comparison of Mediator Release Potency from Rat Peritoneal Mast Cells

| Substance | EC50 for 5-Hydroxytryptamine Release (approx. µM) | Relative Potency (vs. This compound) |

| This compound | 5 nih.govportlandpress.com | 1x |

| Corticotropin-(1-24)-peptide | 5 nih.govportlandpress.com | 1x |

| Polyarginine | 0.05 nih.govportlandpress.com | 100x |

| Polylysine | 0.05 nih.govportlandpress.com | 100x |

Note: Data extracted from studies using rat peritoneal mast cells.

Influence on IgE Synthesis and Homeostasis

IgE synthesis is a complex process primarily driven by allergen-specific T helper 2 (Th2) cells, which produce cytokines like IL-4 and IL-13. These cytokines promote B cell differentiation and class switching to IgE. nih.gov IgE homeostasis involves the regulation of IgE levels and the expression of its receptors, FcεRI and CD23, on various immune cells. nih.gov

Some research suggests that peptides derived from IgE might play a role in modulating immune responses. For instance, "natural IgE cytotoxic peptides (nECPs)" derived from the constant domain of the heavy chain of human IgE have been investigated as potential agents to influence IgE production. biorxiv.org These peptides, presented on MHC class Ia molecules, are proposed to induce cytotoxic T lymphocytes (CTLs) that can inhibit IgE production by targeting IgE-secreting B cells and plasma cells. biorxiv.org Furthermore, these nECP-specific CTLs may be converted into regulatory T cells (Tregs) that help restore homeostatic IgE competence. biorxiv.org While this research focuses on peptides derived from IgE, it is not explicitly stated that the specific this compound discussed in section 5.3.1 acts through this precise mechanism involving nECPs and CTLs.

Another perspective suggests a potential link between this compound and factors that influence IgE production. High levels of this compound in nasal polyps have been observed. cambridge.orgcambridge.orgnih.gov One study posits that the this compound might behave similarly to interleukin-4 (IL-4), which is known to stimulate B-lymphocytes by upregulating the expression of low-affinity IgE receptors (CD23), thereby potentially increasing IgE production. cambridge.org This could perpetuate the interactions between IgE and mast cells. cambridge.org However, this is a proposed mechanism based on observed correlations and the known function of IL-4, rather than direct evidence of the this compound itself directly stimulating B cells or increasing IgE synthesis.

Preclinical Research Models for Investigating Immunoglobulin E Decapeptide Function

In Vitro Cellular Models for IgE Decapeptide Studies

In vitro cellular models are fundamental for dissecting the molecular and cellular mechanisms underlying IgE-mediated responses. These models allow for controlled environments to study the direct effects of compounds on key cell types involved in allergic reactions.

Mast Cell and Basophil Lines (e.g., RBL cells)

Mast cell and basophil cell lines, particularly the rat basophilic leukemia (RBL) cell line RBL-2H3, are widely used in allergic and immunological studies, especially for investigating the IgE-FcεRI-mediated signaling mechanism mdpi.comresearchgate.net. RBL-2H3 cells share characteristics with mast cells and basophils, including the presence of histamine (B1213489), β-hexosaminidase, and the expression of FcεRI mdpi.com. They are easy to culture, exhibit homogeneity, and have a rapid growth rate, making them prominent for in vitro studies mdpi.com. These cells possess functional FcεRI and demonstrate similar degranulation dynamics to human mast cells and basophils mdpi.com.

Studies using RBL cells often involve sensitizing the cells with IgE antibodies followed by challenge with a specific antigen to trigger FcεRI cross-linking and subsequent degranulation and release of inflammatory mediators mdpi.comscienceopen.comhookelabs.com. For example, IgE-induced histamine release from different RBL cell lines has been studied, revealing variations in histamine release capacity among sublines nih.gov. Human FcεRI-overexpressing rodent mast cell lines, such as RBL-2H3 transfected with human FcεRI subunits, have been developed to better reflect the crosslinking of FcεRI triggered by human IgE and specific allergens scienceopen.com. These modified cell lines can be sensitized with diluted patient sera and degranulate upon addition of specific allergens scienceopen.com. The introduction of reporter genes, such as a nuclear factor of activated T-cells (NFAT)-responsive luciferase reporter gene into human FcεRI-expressing RBL cells, provides a convenient and sensitive method for detecting IgE crosslinking-induced mast cell activation scienceopen.com.

A compound like this compound, if hypothesized to interact with IgE, FcεRI, or downstream signaling pathways, could be tested in RBL cells to assess its impact on IgE binding, FcεRI expression or signaling, degranulation (measured by release of mediators like β-hexosaminidase or histamine), and the production of cytokines and chemokines mdpi.comfrontiersin.org. Detailed research findings in RBL cells have shown that various compounds can dose-dependently reduce β-hexosaminidase release and histamine levels, as well as attenuate MAPK signaling and decrease pro-inflammatory cytokine and chemokine production after IgE-mediated activation mdpi.com.

Primary Cell Culture Systems (e.g., bone marrow-derived mast cells, B cells)

Primary cell culture systems, utilizing cells directly isolated from tissues, offer a model closer to the in vivo situation compared to cell lines. Bone marrow-derived mast cells (BMMCs) are a widely used primary cell model for studying mast cell function and activation via FcεRI researchgate.net. BMMCs are differentiated from bone marrow progenitors and can be cultured for several weeks to obtain a highly pure population of mast cells researchgate.netsemanticscholar.org. These cells express FcεRI and can be sensitized with IgE for subsequent antigen challenge studies researchgate.netsemanticscholar.org.

Research using BMMCs has demonstrated that prolonged culture with IgE can lead to a significant, protein synthesis-dependent up-regulation of FcεRI density on the cell surface, which correlates with an increased histamine release in response to antigen nih.gov. This highlights the dynamic nature of IgE-FcεRI interactions in primary cells nih.gov.

Primary B cells are also relevant in vitro models for studying IgE synthesis. An allergen-dependent in vitro model using human peripheral blood mononuclear cells has been reported to study IgE synthesis by human B cells nih.govnih.gov. This model demonstrates that T cells, particularly CD4+ allergen-specific T-cell clones, can support IgE synthesis by autologous B cells in an IL-4-dependent manner nih.gov.

Investigating this compound in primary mast cell cultures could provide insights into its effects on mast cell maturation, FcεRI expression and function, and mediator release in a more physiological context than cell lines. Studies with primary B cell cultures could explore whether this compound influences IgE production.

Organ Culture and Tissue Explant Models

Human skin explants, for instance, have been utilized to investigate mast cell activation and inhibition in an intact tissue environment nih.gov. This model allows for the study of FcεRI-mediated mast cell degranulation within the skin architecture, potentially reflecting responses more consistent with the natural state nih.gov. Studies using skin explants have demonstrated FcεRI-induced mediator release that can be inhibited by relevant compounds nih.gov. The kinetics of histamine release in explant models are typically longer than in dissociated cell suspensions, reflecting the need for diffusion within the tissue nih.gov.

While specific examples of this compound studies in organ or tissue explant models were not found, such models could be employed to assess the compound's effects on tissue-resident mast cells and other immune cells in their native microenvironment. This could be particularly relevant if this compound is being investigated for topical or localized applications. Organ culture techniques have been successfully applied to various tissues, and advancements in dynamic culture methods aim to better replicate in vivo physiological conditions mdpi.combiorxiv.orgsoton.ac.uk.

Animal Models for Immunoglobulin E Decapeptide-Mediated Responses

Animal models are crucial for evaluating the in vivo effects of compounds on IgE-mediated responses and assessing their potential to modulate allergic reactions at a systemic level. Rodent models, particularly mice and rats, are commonly used due to their genetic tractability and the availability of reagents frontiersin.orgresearchgate.net.

Rodent Models of IgE-Mediated Reactivity (e.g., passive cutaneous anaphylaxis, passive systemic anaphylaxis)

Passive cutaneous anaphylaxis (PCA) and passive systemic anaphylaxis (PSA) are established rodent models for studying IgE-mediated immediate hypersensitivity reactions hookelabs.comresearchgate.netcreative-biolabs.comnih.gov. These models involve passive sensitization with IgE antibodies followed by challenge with the corresponding antigen.

In the PCA model, IgE antibodies are injected intradermally, typically into the ear or skin, leading to local sensitization of tissue mast cells hookelabs.comcreative-biolabs.com. Subsequent intravenous challenge with the antigen, often co-administered with a vascular permeability tracer like Evans blue dye, triggers localized mast cell degranulation and increased vascular permeability, resulting in dye leakage and the formation of a visible blue spot hookelabs.comcreative-biolabs.com. This model allows for the assessment of a compound's ability to inhibit local IgE-mediated mast cell activation and the subsequent inflammatory response creative-biolabs.com.

The PSA model involves the systemic injection of IgE antibodies, leading to sensitization of mast cells and basophils throughout the body researchgate.netnih.gov. Systemic challenge with the antigen triggers widespread mediator release, which can lead to symptoms of anaphylactic shock, such as hypothermia researchgate.netnih.gov. This model is used to evaluate the potential of a compound to prevent or attenuate systemic IgE-mediated anaphylaxis researchgate.netnih.gov.

Rodent models of IgE-mediated anaphylaxis have been instrumental in understanding the roles of mast cells, basophils, and FcεRI in allergic reactions researchgate.netnih.gov. Different mouse strains can exhibit varying susceptibility to IgE-mediated anaphylaxis researchgate.net. A compound like this compound could be tested in PCA and PSA models to determine if it can inhibit IgE-mediated vascular permeability or systemic anaphylactic symptoms.

Transgenic Animal Models Expressing Human FcεRI

Transgenic animal models, particularly mice expressing the human high-affinity IgE receptor alpha chain (FcεRIα), have been developed to create "humanized" systems that can respond to human IgE in allergic reactions scienceopen.comresearchgate.netgenoway.com. Since rodent FcεRI does not efficiently bind human IgE, these transgenic models overcome a significant limitation of using standard rodent models for studying therapeutics targeting human IgE or FcεRI researchgate.net.

Transgenic mice expressing human FcεRIα have been shown to exhibit mast cell-specific expression of the human receptor, which complexes with endogenous mouse beta and gamma chains researchgate.net. Mast cells from these mice can bind human IgE with high affinity, and cross-linking of the transgenic FcεRI with human IgE and antigens leads to mast cell activation and degranulation both in vitro and in vivo, as demonstrated by passive cutaneous anaphylaxis researchgate.net.

These models are valuable for evaluating the efficacy of compounds, including potential IgE decapeptides, that are designed to interact with human IgE or human FcεRI genoway.com. They allow for the assessment of a compound's ability to block human IgE binding to FcεRI, inhibit human IgE-mediated mast cell activation, or prevent human IgE-driven allergic responses in a living system that more closely mimics human physiology genoway.com. Studies in humanized mice expressing both human IgE and human FcεRI have also been used to evaluate strategies targeting IgE researchgate.net.

Immunological Endpoints in Animal Studies

Preclinical animal studies have been utilized to investigate the immunological effects of synthetic peptides, including those corresponding to sequences within immunoglobulin E (IgE). Research involving synthetic peptides, such as Y48 and Y91 (corresponding to amino acid sequences 289-301 and 293-301 respectively), has explored their impact on antibody responses in mice. researchgate.net

Detailed research findings indicate that peptides like Y48 and Y91 can enhance antigen-specific antibody responses in mice. researchgate.net Specifically, these peptides, when administered, were shown to augment the oxazolone-specific antibody response. researchgate.net This effect was particularly notable under suboptimal immunization conditions, such as using a lower antigen dose for sensitization, following cyclophosphamide (B585) pretreatment, or when using genetically low responder mouse strains. researchgate.net

Further analysis of antibody subclasses revealed differential effects depending on the peptide sequence. The Y91 peptide was found to enhance the primary IgM response specific to sheep red blood cells (SRBC), whereas the Y48 peptide did not exhibit this effect. researchgate.net The relative levels of various oxazolone-specific antibodies, including IgM, IgG3, IgG1, IgG2a, and IgG2b, were determined using solid phase radioimmunoassay in these studies. researchgate.net

Studies have also indicated that this compound may be implicated in the process of mast cell degranulation. researchgate.netresearchgate.net High levels of this compound have been suggested to correlate with mast cell reactions. researchgate.netresearchgate.net Furthermore, IgE-decapeptide has been identified as a potent non-cytotoxic releaser from rat peritoneal mast cells in in vitro models, alongside peptides like corticotropin-(1-24)-peptide. researchgate.netresearchgate.net This suggests a role in stimulating the release of mediators from these immune cells. However, it is important to note the observed heterogeneity in histamine-releasing cells across and within species, as human lung mast cells have shown refractory responses to IgE-decapeptide and corticotropin-(1-24)-peptide, unlike rat peritoneal mast cells and human leukocyte basophils. researchgate.net This highlights the need for caution when extrapolating findings from animal mast cells to predict the characteristics of human mast cells. researchgate.netresearchgate.net

While specific quantitative data tables detailing antibody titers or mediator release levels directly attributable to this compound administration in in vivo animal studies were not extensively available in the provided search results, the findings consistently point towards an immunomodulatory role, particularly in influencing antibody production and potentially mast cell activity.

Summary of Immunological Endpoints Investigated:

| Endpoint | Animal Model | Key Finding |

| Antigen-specific antibody response | Mice | Enhanced by synthetic peptides (Y48, Y91) under certain conditions. researchgate.net |

| SRBC-specific primary IgM response | Mice | Enhanced by Y91 peptide, Y48 was ineffective. researchgate.net |

| Mast cell degranulation | Rat (in vitro) | IgE-decapeptide identified as a potent non-cytotoxic releaser. researchgate.netresearchgate.net |

| Mediator release (Histamine) | Rat (in vitro) | Stimulated by IgE-decapeptide in peritoneal mast cells. researchgate.netresearchgate.net |

Note: The interactive nature of this table is a representation based on the extracted data points.

Advanced Research Avenues and Future Directions in Ige Decapeptide Science

Integration of Multi-Omics Data in IgE Decapeptide Research

The advent of multi-omics technologies, encompassing genomics, transcriptomics, proteomics, and metabolomics, offers a powerful lens through which to examine the complex interplay of factors influencing IgE-mediated responses. Integrating these diverse datasets can provide a more holistic understanding of the biological pathways and networks involving IgE and potentially specific peptide sequences, such as decapeptides. Studies in related fields, such as food allergy and asthma, are already utilizing multi-omics approaches to identify biomarkers and understand disease mechanisms linked to IgE regulation. frontiersin.orgresearcher.liferesearchgate.netmedrxiv.orgnih.govfrontiersin.org For instance, multi-omics profiling has been applied to investigate IgE regulation in pediatric asthma cohorts, identifying gene-metabolite associations that are dependent on IgE levels. medrxiv.org This type of integrated analysis can reveal how genetic variations, gene expression profiles, protein abundance, and metabolic changes collectively influence IgE production and function, potentially highlighting the role of specific peptide interactions within these complex systems. Applying multi-omics to study responses involving IgE-binding decapeptides could uncover novel insights into the molecular signatures associated with specific peptide exposures and the resulting immune outcomes. The integration of multi-omics data, guided by computational approaches, is considered essential for the enhanced interpretation of intricate datasets in future allergy diagnostics. frontiersin.org

Development of Novel Decapeptide-Based Immunological Probes